2-Iodo-6-methylpyridin-3-ol

Catalog No.
S1547971
CAS No.
23003-30-7
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-methylpyridin-3-ol

CAS Number

23003-30-7

Product Name

2-Iodo-6-methylpyridin-3-ol

IUPAC Name

2-iodo-6-methylpyridin-3-ol

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3

InChI Key

HRZOWBGCOJWHDY-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)I

Canonical SMILES

CC1=NC(=C(C=C1)O)I

Synthesis and Characterization:

2-Iodo-6-methylpyridin-3-ol has been synthesized through various methods, including the reaction of 2-chloro-6-methylpyridine with lithium iodide and the iodination of 2-hydroxy-6-methylpyridine. Studies have characterized its physical and chemical properties, including its melting point, boiling point, and spectroscopic data (NMR, IR, MS) [, ].

Potential Applications:

Research suggests that 2-iodo-6-methylpyridin-3-ol possesses properties that make it potentially useful in various scientific fields:

  • Medicinal Chemistry: Due to the presence of the iodine atom and the hydroxyl group, the molecule may serve as a scaffold for the development of new drugs. Studies have explored its potential as an antitumor agent and an inhibitor of enzymes involved in neurodegenerative diseases.
  • Material Science: The molecule's structure could be beneficial in the design of new functional materials. Research has investigated its potential use in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of porous materials.
  • Organic Chemistry: The molecule's reactivity, particularly the presence of the leaving iodine group, can be exploited in various organic reactions. Studies have explored its use in cross-coupling reactions and as a precursor for the synthesis of other heterocyclic compounds.

Molecular Structure Analysis

2-Iodo-6-methylpyridin-3-ol possesses a six-membered pyridine ring with a nitrogen atom at position 1. An iodine atom is attached at position 2, a methyl group (CH3) at position 6, and a hydroxyl group (OH) at position 3. This structure suggests potential for various types of chemical interactions due to the presence of the electronegative iodine and the polar hydroxyl group.


Chemical Reactions Analysis

  • Synthesis: Similar pyridinols can be synthesized through various methods, including cyclization reactions and nucleophilic aromatic substitution reactions. The specific pathway for synthesizing 2-Iodo-6-methylpyridin-3-ol would require further investigation.
  • Deprotonation: The hydroxyl group (OH) can lose a proton (H+) in basic conditions, forming a negatively charged phenolate ion.
  • Halogen exchange: The iodine atom might be susceptible to nucleophilic substitution by other halides under specific conditions.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23003-30-7

Wikipedia

3-Hydroxy-2-iodo-6-methylpyridine

Dates

Modify: 2023-08-15

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